Hafnium(IV) Trifluoromethanesulfonate

Catalog No.
S3308922
CAS No.
161337-67-3
M.F
C4F12HfO12S4-4
M. Wt
774.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium(IV) Trifluoromethanesulfonate

CAS Number

161337-67-3

Product Name

Hafnium(IV) Trifluoromethanesulfonate

IUPAC Name

hafnium;trifluoromethanesulfonate

Molecular Formula

C4F12HfO12S4-4

Molecular Weight

774.8 g/mol

InChI

InChI=1S/4CHF3O3S.Hf/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/p-4

InChI Key

RRLMUTYDJNTJIU-UHFFFAOYSA-J

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf+4]

Solubility

not available

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hf]

Friedel-Crafts Reactions

Hafnium(IV) Trifluoromethanesulfonate acts as an efficient catalyst for Friedel-Crafts acylation and alkylation reactions. These reactions involve attaching an acyl group (R-C=O) or alkyl group (R-) to an aromatic ring. Hf(OTf)4 allows for milder reaction conditions compared to traditional Friedel-Crafts catalysts like aluminum chloride (AlCl3), making it a valuable tool for synthesizing complex aromatic molecules. For instance, research has demonstrated its effectiveness in the direct acylation of phenol and naphthol derivatives [1].

[1] Hafnium trifluoromethanesulfonate (Hf(OTf)4) as an efficient catalyst in the fries rearrangement and direct acylation of phenol and naphthol derivatives, Kobayashi S, et al. ()

Carbonyl Activation and Functionalization

Hf(OTf)4's Lewis acidic character makes it adept at activating carbonyl groups (C=O) in organic molecules. This activation allows for further reactions with various nucleophiles, enabling the creation of new carbon-carbon bonds and functional groups. Research has explored its use in:

  • Homogeneous methoxycarbonylation and hydrocarboxylation reactions of phenylacetylene: These reactions introduce methoxycarbonyl (CH3OCO-) or carboxyl (COOH) groups to phenylacetylene (C6H5C=CH) molecules [1].
  • Prins-type cyclization reactions: These reactions involve the formation of cyclic structures through the reaction of an aldehyde or ketone with an olefin (alkene) molecule, facilitated by Hf(OTf)4 [1].

[1] Hafnium trifluoromethanesulfonate, 98%, Thermo Scientific ()

Other Applications

Beyond the aforementioned examples, Hf(OTf)4 finds use in other research areas:

  • Aminomethylation reactions: This involves introducing an aminomethyl group (CH2-NH2) to aromatic compounds under Lewis acidic conditions using Hf(OTf)4 as a catalyst [3].
  • Chemoselective thioacetalization and transthioacetalization: These reactions involve the formation and exchange of thioacetal groups (R2C(SR')2) in carbonyl compounds, with Hf(OTf)4 promoting the desired transformations [3].

[3] Hafnium trifluoromethanesulfonate 161337-67-3 - Sigma-Aldrich ()

Hafnium(IV) trifluoromethanesulfonate has demonstrated significant utility as a catalyst in various organic reactions. Notable reactions include:

  • Friedel-Crafts Acylation: This compound effectively catalyzes the acylation of aromatic compounds, allowing for the introduction of acyl groups onto aromatic rings .
  • Mannich-type Reactions: It has been used in Mannich-type reactions involving imines and hydrazones, facilitating the formation of carbon-nitrogen bonds .
  • Regioselective Direct Acylation: The compound has shown efficiency in regioselective acylation of phenolic compounds and naphthol derivatives .

These reactions highlight the versatility of hafnium(IV) trifluoromethanesulfonate in organic synthesis.

The synthesis of hafnium(IV) trifluoromethanesulfonate can be achieved through several methods:

  • Reaction with Triflic Acid: The original synthesis involves reacting hafnium tetrachloride with triflic acid, resulting in the formation of hafnium(IV) trifluoromethanesulfonate .
  • Alternative Routes: Various modifications and alternative synthetic routes have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted methods.

These methods contribute to the accessibility of this compound for research and industrial applications.

Hafnium(IV) trifluoromethanesulfonate finds applications across multiple fields:

  • Catalysis: Its primary application lies in catalyzing organic reactions, particularly those involving electrophilic aromatic substitution and carbon-carbon bond formation.
  • Material Science: The compound may also have potential applications in material science, particularly in the development of advanced materials that require specific catalytic properties.
  • Synthesis of Fine Chemicals: It is utilized in synthesizing fine chemicals and pharmaceuticals due to its effectiveness in various organic transformations.

Interaction studies involving hafnium(IV) trifluoromethanesulfonate primarily focus on its behavior as a Lewis acid in catalytic processes. Research has shown that its interactions with different substrates can lead to varying degrees of reactivity and selectivity. For instance, studies have indicated that the presence of hafnium(IV) trifluoromethanesulfonate enhances reaction rates and yields compared to other Lewis acids, underscoring its unique catalytic profile .

Hafnium(IV) trifluoromethanesulfonate shares similarities with other metal triflates and Lewis acids. Here are some comparable compounds:

CompoundFormulaKey Features
Titanium(IV) TrifluoromethanesulfonateTi(OTf)₄Known for its catalytic activity in similar reactions
Zirconium(IV) TrifluoromethanesulfonateZr(OTf)₄Exhibits similar Lewis acid properties
Aluminum TriflateAl(OTf)₃Commonly used as a catalyst but less effective than hafnium compounds

Uniqueness of Hafnium(IV) Trifluoromethanesulfonate

Hafnium(IV) trifluoromethanesulfonate stands out due to its superior catalytic performance compared to other metal triflates. Its ability to facilitate complex organic transformations with high selectivity and efficiency makes it a unique reagent in synthetic chemistry. Additionally, its air stability allows for easier handling compared to some other reactive Lewis acids.

Hydrogen Bond Acceptor Count

24

Exact Mass

775.75466 g/mol

Monoisotopic Mass

775.75466 g/mol

Heavy Atom Count

33

Wikipedia

Hafnium trifluoromethanesulfonate

Dates

Modify: 2023-08-19

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